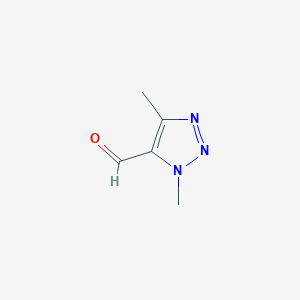

1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde

Description

1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4-5(3-9)8(2)7-6-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPMSUQTEIZTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083223-99-7 | |

| Record name | 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper (CuAAC) or ruthenium (RuAAC) and proceeds under mild conditions to yield 1,4-disubstituted 1,2,3-triazoles .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In biochemical assays, it may act as a probe by binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives:

1,2,3-Triazole: The parent compound, which lacks the methyl and aldehyde substituents.

1,5-Disubstituted 1,2,3-Triazoles: These compounds have substituents at different positions on the triazole ring and may exhibit different chemical and biological properties.

1H-Indole-3-carbaldehyde: Another heterocyclic aldehyde with different structural and functional properties.

Q & A

Basic: What are the primary synthetic routes for 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound can be synthesized via:

- Vilsmeier-Haack Reaction : Used to prepare pyrazole carbaldehyde derivatives by formylation of pyrazoles under acidic conditions (e.g., POCl₃/DMF). This method requires careful control of temperature and stoichiometry to avoid side reactions like over-halogenation .

- Green Synthesis : A regioselective approach involves reacting 2-bromo-3-phenyl-2-propenal with sodium azide at room temperature, yielding 87% of the triazole carbaldehyde. This method avoids toxic solvents and catalysts, aligning with green chemistry principles .

- Microwave-Assisted Oximation : Enhances reaction efficiency for triazole carbaldehyde oximes, reducing reaction time and improving regioselectivity in multicomponent syntheses .

Key Factors : Solvent polarity, catalyst choice (e.g., Cu(I) for regioselectivity in cycloadditions ), and temperature critically affect yield and purity. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) ensures high regioselectivity (>95%) for 1,4-substituted triazoles .

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural confirmation employs:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while methyl groups on the triazole ring resonate at δ 2.4–3.1 ppm .

- IR Spectroscopy : The aldehyde C=O stretch is observed at ~1700 cm⁻¹, and triazole ring vibrations occur near 1500–1600 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives. For instance, in BMS-986158 (a BET inhibitor), the triazole ring participates in π-stacking interactions with BRD4 bromodomains .

Advanced: How does this compound contribute to the activity of BET inhibitors like BMS-986158?

Methodological Answer:

In BMS-986158, the triazole carbaldehyde moiety serves as a critical pharmacophore:

- Structural Role : The triazole ring engages in hydrogen bonding with conserved asparagine residues (e.g., N140 in BRD4), while the methyl groups enhance hydrophobic interactions within the acetyl-lysine binding pocket .

- Modification Strategies : Introducing electron-withdrawing groups (e.g., halogens) on the triazole improves binding affinity (IC₅₀ <1 nM for BRD4). Conversely, bulkier substituents may sterically hinder binding .

- Biological Validation : Co-crystal structures (PDB: 5S9R, 7MCE) and cellular assays (e.g., MYC oncogene suppression) confirm its role in disrupting BET protein function .

Advanced: How can researchers resolve contradictions in regiochemical outcomes during triazole synthesis?

Methodological Answer:

Regioselectivity challenges arise in cycloadditions or substitutions. Strategies include:

- Catalytic Control : Cu(I) catalysts enforce 1,4-regioselectivity in azide-alkyne cycloadditions, whereas Ru catalysts favor 1,5-products. Reaction monitoring via TLC or HPLC ensures consistency .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to rationalize regiochemical preferences. For example, steric effects in propargyl aldehyde derivatives favor 1,4-substitution .

- Crystallographic Validation : X-ray structures of intermediates (e.g., 2-azido-2-methylpropanoic acid) clarify regiochemical pathways .

Advanced: What strategies optimize the use of this compound in multicomponent reactions (MCRs)?

Methodological Answer:

- Microwave Activation : Accelerates MCRs (e.g., oximation with hydroxylamine) by reducing reaction time from hours to minutes while maintaining high yields (>90%) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of triazole carbaldehydes in MCRs, while water enables "on-water" reactions for greener syntheses .

- Catalyst Design : Pd or Cu nanoparticles improve cross-coupling efficiency in MCRs, enabling C–H functionalization or Suzuki-Miyaura reactions .

Advanced: How does the electronic nature of substituents influence the reactivity of triazole carbaldehydes in nucleophilic additions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Activate the aldehyde carbonyl toward nucleophilic attack (e.g., Grignard reagents or hydrides), accelerating reactions like reductions or condensations.

- Electron-Donating Groups (EDGs) : Reduce carbonyl electrophilicity, requiring harsher conditions (e.g., Lewis acids like BF₃·OEt₂) for nucleophilic additions .

- Steric Effects : Substituents at the triazole 1- and 4-positions hinder access to the aldehyde, necessitating bulky nucleophiles or elevated temperatures .

Advanced: What are the challenges in scaling up laboratory-scale syntheses of triazole carbaldehydes for preclinical studies?

Methodological Answer:

- Purification : Chromatography is impractical at scale. Alternatives include recrystallization (using ethanol/water mixtures) or distillation under reduced pressure .

- Byproduct Management : Side products from over-oxidation or dimerization require quenching agents (e.g., NaHSO₃ for peroxides) or scavenger resins .

- Process Safety : Exothermic reactions (e.g., Vilsmeier-Haack) demand controlled addition rates and temperature monitoring to prevent runaway conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.